N-Desmethyl Pirenzepine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

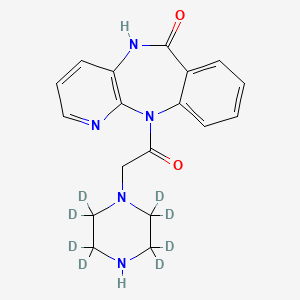

Structure

3D Structure

Properties

IUPAC Name |

11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGDOFJFMYNIG-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl Pirenzepine-d8, its application in bioanalytical methods, and the relevant pharmacological context of its parent compound, pirenzepine (B46924). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and analytical chemistry.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of the M1 muscarinic acetylcholine (B1216132) receptor antagonist, pirenzepine. The introduction of eight deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one |

| Synonyms | LS 822-d8 |

| CAS Number | 1189860-05-6 |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂[3][4] |

| Molecular Weight | 345.43 g/mol [3][4] |

| Appearance | White to Pale Yellow Solid[2] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)[2] |

| Storage | -20°C Freezer, Under inert atmosphere |

Table 2: Isotopic Purity of this compound

| Isotopic Purity Parameter | Specification |

| Deuterium Enrichment | ≥ 98% |

| Chemical Purity | ≥ 98% |

Note: The isotopic and chemical purity values are typical specifications provided by commercial suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.

Biological Context and Use

Relationship to Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of pirenzepine, an anti-muscarinic agent used for the treatment of peptic ulcers. Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine receptor, which is involved in the regulation of gastric acid secretion. The N-demethylation of pirenzepine results in the formation of N-Desmethyl Pirenzepine. While the primary use of the deuterated form is as an internal standard, understanding the pharmacology of the parent compound is crucial for contextualizing its bioanalysis.

Use as an Internal Standard

Due to its structural similarity and identical chromatographic behavior to the unlabeled N-Desmethyl Pirenzepine, the d8-labeled analog is an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous metabolite, enabling accurate and precise quantification in complex biological matrices like plasma and urine.

Experimental Protocols

The following is a representative experimental protocol for the quantification of pirenzepine and its metabolite, N-Desmethyl Pirenzepine, in human plasma using this compound as an internal standard. This protocol is adapted from established methods for pirenzepine analysis and should be validated for specific laboratory conditions.

LC-MS/MS Method for the Quantification of Pirenzepine and N-Desmethyl Pirenzepine

Objective: To quantify the concentration of pirenzepine and N-Desmethyl Pirenzepine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Pirenzepine analytical standard

-

N-Desmethyl Pirenzepine analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

-

Centrifuge

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow Diagram:

Caption: Workflow for the bioanalysis of Pirenzepine and its metabolite.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of pirenzepine, N-Desmethyl Pirenzepine, and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

Table 3: Chromatographic Conditions

Parameter Value Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Flow Rate 0.4 mL/min Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. Injection Volume 5 µL Column Temp. 40°C Table 4: Mass Spectrometric Conditions

Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive Scan Type Multiple Reaction Monitoring (MRM) MRM Transitions Pirenzepine: To be determinedN-Desmethyl Pirenzepine: To be determinedthis compound: To be determined Collision Energy To be optimized for each transition Source Temp. 500°C Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

-

Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.

-

Signaling Pathway of Pirenzepine

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). In the context of gastric parietal cells, this signaling pathway contributes to the secretion of gastric acid. By blocking this pathway, pirenzepine reduces gastric acid secretion.

Pirenzepine's Antagonistic Action on the M1 Receptor Signaling Pathway:

References

N-Desmethyl Pirenzepine-d8: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Pirenzepine-d8, a deuterated metabolite of the M1 selective muscarinic antagonist, Pirenzepine (B46924). Due to its isotopic labeling, this compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies of Pirenzepine, enabling precise quantification in biological matrices through mass spectrometry-based assays.

While detailed proprietary synthesis and characterization data are not publicly available, this guide consolidates the existing information and presents a putative synthesis pathway, general characterization methodologies, and relevant physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 345.43 g/mol | --INVALID-LINK-- |

| CAS Number | 1189860-05-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| Purity | ≥98% (typical for commercial standards) | General industry standard |

| Storage | -20°C | General recommendation for deuterated standards |

Putative Synthesis Protocol

A detailed, validated synthesis protocol for this compound is not publicly disclosed. However, a plausible synthetic route can be conceptualized based on the synthesis of related deuterated compounds and general organic chemistry principles. The proposed pathway involves two key stages: N-demethylation of Pirenzepine followed by the introduction of the deuterated acetyl piperazine (B1678402) moiety.

Step 1: N-Demethylation of Pirenzepine

The initial step would involve the removal of the N-methyl group from the piperazine ring of Pirenzepine. A common method for N-demethylation of tertiary amines is the von Braun reaction or the use of chloroformates.

-

Reagents: Pirenzepine, 1-chloroethyl chloroformate (ACE-Cl) or similar chloroformate, dichloromethane (B109758) (DCM) as solvent, followed by methanol (B129727) for carbamate (B1207046) cleavage.

-

Procedure:

-

Pirenzepine is dissolved in an anhydrous aprotic solvent such as DCM.

-

ACE-Cl is added dropwise at 0°C, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The resulting carbamate intermediate is cleaved by refluxing in methanol.

-

The crude N-Desmethyl Pirenzepine is purified by column chromatography.

-

Step 2: N-Acetylation with Deuterated Piperazine

The N-desmethylated intermediate is then acylated with a deuterated acetylating agent.

-

Reagents: N-Desmethyl Pirenzepine, chloroacetyl chloride, and piperazine-d8.

-

Procedure:

-

N-Desmethyl Pirenzepine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., DCM) to form the chloroacetyl intermediate.

-

The chloroacetyl intermediate is then reacted with piperazine-d8 in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate) to yield this compound.

-

The final product is purified by preparative High-Performance Liquid Chromatography (HPLC).

-

A generalized workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Characterization Methodologies

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. The following are standard analytical techniques that would be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A validated method for the non-deuterated Pirenzepine can be adapted.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic incorporation. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Expected [M+H]⁺: ~346.25 (exact mass will depend on the precise isotopic distribution)

-

Fragmentation Pattern: The fragmentation pattern would be expected to be similar to the non-deuterated analog, with characteristic losses of the piperazine-d8 moiety. The specific fragmentation would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium (B1214612) labels.

-

¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the protons on the piperazine ring, confirming successful deuteration. The remaining protons on the pirenzepine backbone would be observed.

-

¹³C NMR: The carbon NMR would show signals for all carbon atoms, though the signals for the deuterated carbons might be broader or show coupling to deuterium.

-

²H NMR (Deuterium NMR): This would directly show the resonance of the deuterium atoms, confirming their presence and chemical environment.

The logical relationship for the characterization process is outlined in the following diagram.

Caption: Logical workflow for the characterization of this compound.

Signaling Pathways of Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of Pirenzepine, which is known to be a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The antagonistic action of Pirenzepine and its metabolites would block this cascade.

Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of Pirenzepine.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Pirenzepine. While detailed public information on its synthesis and characterization is scarce, this guide provides a foundational understanding based on available data and established chemical principles. Researchers requiring this standard are advised to obtain it from reputable chemical suppliers who can provide a certificate of analysis with detailed characterization data. Future work in this area could involve the publication of a detailed and validated synthetic protocol to improve accessibility for the wider scientific community.

N-Desmethyl Pirenzepine-d8: A Technical Guide for Researchers

CAS Number: 1189860-05-6

Chemical Formula: C₁₈H₁₁D₈N₅O₂

Molecular Weight: 345.43 g/mol

Abstract

This technical guide provides an in-depth overview of N-Desmethyl Pirenzepine-d8, a deuterated analog of N-Desmethyl Pirenzepine (B46924) and a key metabolite of the M1 selective muscarinic antagonist, Pirenzepine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, its role as an internal standard in analytical chemistry, and the pharmacological context provided by its parent compound, Pirenzepine. Detailed experimental protocols for relevant assays are also included to facilitate its practical application in a laboratory setting.

Introduction

This compound is the deuterated form of N-Desmethyl Pirenzepine, the primary metabolite of Pirenzepine. Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion. The N-desmethyl metabolite is formed through hepatic metabolism of Pirenzepine.

The incorporation of eight deuterium (B1214612) atoms into the N-Desmethyl Pirenzepine molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The near-identical chemical and physical properties to the endogenous, non-deuterated N-Desmethyl Pirenzepine, coupled with its distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1189860-05-6 |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂ |

| Molecular Weight | 345.43 g/mol |

| Appearance | White to Pale Yellow Solid |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly) |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere |

Pharmacological Context: Pirenzepine

To understand the significance of this compound as a research tool, it is essential to consider the pharmacology of its parent compound, Pirenzepine.

Mechanism of Action and Signaling Pathway

Pirenzepine exhibits high selectivity for the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including neuronal excitation and glandular secretion. Pirenzepine acts as a competitive antagonist at the M1 receptor, blocking the binding of acetylcholine and thereby inhibiting this signaling cascade.

Pharmacokinetics of Pirenzepine

A summary of the pharmacokinetic parameters of Pirenzepine is provided in Table 2. Pirenzepine undergoes limited metabolism, with a significant portion excreted unchanged. One of its metabolites is N-Desmethyl Pirenzepine.

| Parameter | Value | Reference |

| Bioavailability | 20-30% | [1] |

| Plasma Protein Binding | ~12% | [1] |

| Elimination Half-life (t½) | ~12 hours | [1] |

| Metabolism | Slight, to N-Desmethylpirenzepine | [2] |

| Excretion | ~10% unchanged in urine, remainder in feces | [1] |

Muscarinic Receptor Binding Affinities of Pirenzepine

Pirenzepine's selectivity for the M1 receptor is a key aspect of its pharmacological profile. Table 3 summarizes the binding affinities (Ki) of Pirenzepine for various muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 21 | [3] |

| M2 | 310 | [3] |

| M3 | - | - |

| M4 | - | - |

| M5 | - | - |

Note: Ki values can vary depending on the tissue and experimental conditions.

Application of this compound in Research

The primary application of this compound is as an internal standard for the quantification of N-Desmethyl Pirenzepine in biological matrices using isotope dilution mass spectrometry.

Principles of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

-

Co-elution: The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation, ensuring that both experience the same matrix effects (ion suppression or enhancement).

-

Similar Extraction Recovery: The physicochemical properties of the deuterated standard are nearly identical to the analyte, leading to similar recovery during sample preparation steps.

-

Correction for Variability: By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing or variations in instrument response can be accurately corrected for by monitoring the ratio of the analyte to the internal standard.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound or other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

96-well plates, filtration apparatus, and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: A high concentration of a non-labeled antagonist (e.g., atropine), radioligand, and membrane preparation.

-

Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of N-Desmethyl Pirenzepine from a plasma sample using protein precipitation.

Materials:

-

Plasma samples.

-

This compound internal standard working solution.

-

Acetonitrile (B52724) (ice-cold).

-

Centrifuge.

-

Evaporation system (e.g., nitrogen evaporator).

-

Reconstitution solvent (e.g., mobile phase).

-

LC-MS/MS system.

Procedure:

-

Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibrator, and quality control sample. Vortex briefly.

-

Protein Precipitation: Add a volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins. Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of Pirenzepine. Its utility as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data. A thorough understanding of the pharmacological context of the parent compound, Pirenzepine, particularly its M1 receptor-selective antagonism and signaling pathways, is crucial for the meaningful interpretation of such studies. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in a research setting.

References

- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 2. Absorption, distribution and excretion of 14C-pirenzepine in rats. Accumulation characteristics after multiple dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state intravenous pharmacokinetics of pirenzepine in patients with hepatic insufficiency and combined renal- and hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Desmethyl Pirenzepine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Pirenzepine-d8, a deuterium-labeled metabolite of the M1 selective muscarinic receptor antagonist, Pirenzepine. While specific experimental data on this compound is limited, this document extrapolates its likely pharmacological properties and mechanism of action from its well-characterized parent compound. This guide includes a summary of its physicochemical properties, a proposed experimental protocol for its characterization, and visualizations of its presumed signaling pathway and a logical workflow for its analytical characterization.

Introduction

This compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of Pirenzepine. Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, historically used in the treatment of peptic ulcers. The deuteration of N-Desmethyl Pirenzepine makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analytical methods. Understanding the characteristics of this labeled metabolite is crucial for its application in drug metabolism and pharmacokinetic (DMPK) research.

Physicochemical Properties

The key physicochemical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

| Property | This compound | N-Desmethyl Pirenzepine |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂[1] | C₁₈H₁₉N₅O₂[2][3][4][5][6][7] |

| Molecular Weight | 345.43 g/mol [1] | 337.38 g/mol [3][5][6] |

| CAS Number | 1189860-05-6 | 63257-31-8[2][3][4] |

| Synonyms | LS 822-d8 | LS 822[2][4] |

Inferred Pharmacological Profile and Mechanism of Action

As a metabolite of Pirenzepine, N-Desmethyl Pirenzepine is expected to exhibit a similar pharmacological profile, acting as a muscarinic receptor antagonist. Pirenzepine demonstrates selectivity for the M1 muscarinic receptor subtype, which is prevalent in the gastric parietal cells and central nervous system. By blocking the M1 receptor, Pirenzepine inhibits acetylcholine-mediated gastric acid secretion. It is plausible that this compound retains this M1-selective antagonist activity.

Signaling Pathway

The presumed signaling pathway for this compound, based on the action of Pirenzepine, involves the antagonism of the M1 muscarinic receptor. This action inhibits the downstream signaling cascade that leads to the stimulation of the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell lines expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells)

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

This compound

-

Non-labeled N-Desmethyl Pirenzepine (for comparison)

-

Pirenzepine (as a reference compound)

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Wash buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand and a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor (this compound, N-Desmethyl Pirenzepine, or Pirenzepine).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a labeled metabolite such as this compound.

Conclusion

This compound serves as an essential analytical tool for researchers in drug metabolism and pharmacology. While direct experimental data on its biological activity is scarce, its properties can be reasonably inferred from its parent compound, Pirenzepine. The proposed experimental protocols and workflows in this guide provide a framework for its further characterization. Future studies are warranted to fully elucidate the pharmacological and pharmacokinetic profile of this deuterated metabolite.

References

- 1. scbt.com [scbt.com]

- 2. Cas 63257-31-8,N-Desmethyl Pirenzepine | lookchem [lookchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-desmethyl pirenzepine/CAS:63257-31-8-HXCHEM [hxchem.net]

- 6. scbt.com [scbt.com]

- 7. N-Desmethyl Pirenzepine | C18H19N5O2 | CID 567540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterium-Labeled Pirenzepine and its Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled pirenzepine (B46924) and its primary metabolite, N-desmethylpirenzepine. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used in the treatment of peptic ulcers. The use of deuterium-labeled analogs is crucial for pharmacokinetic and metabolism studies, serving as ideal internal standards for mass spectrometry-based bioanalysis. This document details the synthesis, characterization, and application of these labeled compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Introduction to Pirenzepine and its Metabolism

Pirenzepine is a tricyclic benzodiazepine (B76468) derivative that selectively antagonizes the M1 muscarinic acetylcholine receptor, thereby reducing gastric acid secretion.[1][2] Its metabolism is limited, with the primary metabolic pathway being the N-demethylation of the piperazine (B1678402) ring to form N-desmethylpirenzepine.[3] Understanding the pharmacokinetic profiles of both the parent drug and its metabolite is essential for a complete characterization of its disposition in the body.

Chemical Structures:

-

Pirenzepine: 11-[(4-methyl-1-piperazinyl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one[6]

-

N-Desmethylpirenzepine: 11-(piperazin-1-ylacetyl)-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one

Role of Deuterium-Labeled Analogs in Research

Deuterium-labeled compounds are indispensable tools in drug development.[7] By replacing hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical properties. This isotopic labeling allows for the differentiation between the endogenous or unlabeled compound and the labeled internal standard in mass spectrometry.[8] This is critical for accurate quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of Deuterium-Labeled Pirenzepine and N-Desmethylpirenzepine

While specific, detailed synthetic protocols for deuterium-labeled pirenzepine and its metabolite are not extensively published in peer-reviewed literature, general strategies for deuterium labeling of similar structures can be applied. A commercially available deuterated analog, N-desmethylpirenzepine-d8, confirms the feasibility of such synthesis.[2][9][10]

Conceptual Synthetic Approach for [D₃]-Pirenzepine:

A plausible method for the synthesis of [D₃]-pirenzepine involves the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the piperazine nitrogen of a suitable precursor.

Conceptual Synthetic Approach for N-Desmethylpirenzepine-d8:

The synthesis of N-desmethylpirenzepine-d8 likely involves the use of a deuterated piperazine ring. This could be achieved through the reduction of a suitable piperazine precursor with a deuterium source.

Quantitative Data

Pharmacokinetic Parameters

Limited pharmacokinetic data is available for N-desmethylpirenzepine. The following table summarizes known parameters for pirenzepine.

| Parameter | Pirenzepine | N-Desmethylpirenzepine | Reference |

| Bioavailability | ~20-30% | Data not available | [11] |

| Half-life (t½) | ~10-12 hours | Data not available | [1] |

| Time to Peak (Tmax) | ~2-3 hours | Data not available | [11] |

| Protein Binding | ~12% | Data not available | [11] |

Muscarinic Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Pirenzepine | M1 (rat cerebral cortex) | ~10⁻⁸ M | [12] |

| Pirenzepine | M2 (rat cardiac membranes) | Lower affinity than M1 | [13][14] |

| N-Desmethylpirenzepine | M1 | Data not available | |

| N-Desmethylpirenzepine | M2 | Data not available |

Experimental Protocols

In Vitro Metabolism of Pirenzepine in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of pirenzepine.[15][16]

Objective: To determine the rate of metabolism of pirenzepine and identify the formation of N-desmethylpirenzepine.

Materials:

-

Pirenzepine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (Deuterium-labeled pirenzepine)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of pirenzepine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLMs, and the pirenzepine stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining pirenzepine and the formation of N-desmethylpirenzepine.

Muscarinic M1 and M2 Receptor Competition Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of pirenzepine and N-desmethylpirenzepine for M1 and M2 muscarinic receptors.[13][17]

Objective: To determine the Ki values of pirenzepine and N-desmethylpirenzepine for M1 and M2 receptors.

Materials:

-

Cell membranes expressing human M1 or M2 receptors

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

Pirenzepine and N-desmethylpirenzepine

-

Assay buffer (e.g., PBS, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the unlabeled ligand (pirenzepine or N-desmethylpirenzepine).

-

Add the radioligand at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

LC-MS/MS Method for a Simultaneous Quantification of Pirenzepine and N-Desmethylpirenzepine

This protocol provides a general framework for developing an LC-MS/MS method for the simultaneous analysis of pirenzepine and its primary metabolite.[4][18]

Objective: To develop and validate a method for the simultaneous quantification of pirenzepine and N-desmethylpirenzepine in a biological matrix (e.g., plasma).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the two analytes and the internal standard.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pirenzepine: To be determined (e.g., based on parent ion and a characteristic fragment ion)

-

N-Desmethylpirenzepine: To be determined

-

Deuterium-labeled Internal Standard: To be determined

-

Sample Preparation:

-

To a plasma sample, add the deuterium-labeled internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Visualizations

Pirenzepine Metabolism Pathway

Muscarinic Receptor Signaling Antagonism by Pirenzepine

Experimental Workflow for In Vitro Metabolism Study

Conclusion

Deuterium-labeled pirenzepine and its primary metabolite, N-desmethylpirenzepine, are essential for the accurate and precise bioanalysis required in drug development. This guide has provided an overview of their synthesis, available quantitative data, and detailed experimental protocols for their study. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of N-desmethylpirenzepine to gain a complete understanding of pirenzepine's in vivo behavior. The provided workflows and visualized pathways serve as a foundation for researchers in this field.

References

- 1. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of pirenzepine in human plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional distribution of M1, M2 and non-M1, non-M2 subtypes of muscarinic binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

N-Desmethyl Pirenzepine-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Desmethyl Pirenzepine-d8. As a deuterated metabolite of Pirenzepine, an M1 selective muscarinic antagonist, understanding its stability is crucial for its use as an internal standard in analytical and pharmacokinetic studies.[1][2] This document outlines general storage guidelines, a detailed experimental protocol for stability testing based on international standards, and a visualization of the relevant biological pathway.

Recommended Storage Conditions

While specific, long-term stability data for this compound is not extensively published, general recommendations can be compiled from supplier data sheets. These conditions aim to minimize degradation and ensure the integrity of the compound for research purposes. A summary of these recommendations is presented in Table 1. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific storage information.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability. |

| Room Temperature (short-term) | Acceptable for short durations, such as during shipment or sample preparation. | |

| Light | Protected from light | Prevents potential photodegradation. |

| Moisture | Store in a dry place | Hydrolysis is a potential degradation pathway for related compounds. |

| Atmosphere | Under inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |

| Container | Tightly closed container | Prevents contamination and exposure to moisture and air. |

Table 1: Summary of Recommended Storage Conditions for this compound

Experimental Protocol: Stability Assessment of this compound

The following is a representative experimental protocol for assessing the stability of this compound. This protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.[3] It is intended to serve as a template and should be adapted and validated for specific laboratory conditions and analytical methods.

Objective

To evaluate the stability of this compound under various stress conditions, including temperature, humidity, light, and pH, to identify potential degradation products and establish a re-test period.

Materials

-

This compound (at least three primary batches)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

pH buffers (e.g., pH 2, 7, 9)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Calibrated stability chambers

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Validated stability-indicating analytical method

Experimental Workflow

The overall workflow for the stability assessment is depicted in the diagram below.

References

Technical Guide: Certificate of Analysis for N-Desmethyl Pirenzepine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certification of N-Desmethyl Pirenzepine-d8, a critical internal standard for pharmacokinetic and metabolic studies. The information presented herein is synthesized from established analytical practices for deuterated compounds and serves as a detailed reference for its application in research and drug development.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1189860-05-6 |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂ |

| Molecular Weight | 345.43 g/mol |

| Structure | (Chemical structure image would be placed here in a full document) |

| Intended Use | Internal standard for analytical and pharmacokinetic research.[1] |

Quantitative Data Summary

The following tables summarize the quantitative analysis performed to certify the quality and purity of this compound.

Table 1: Purity and Impurity Profile

| Test | Method | Result |

| Chemical Purity | HPLC-UV | 99.8% |

| Purity Assay | qNMR | 99.7% (w/w) |

| Related Impurities | HPLC-UV | < 0.1% |

| Residual Solvents | GC-HS | < 0.1% |

| Water Content | Karl Fischer | 0.15% |

Table 2: Isotopic Purity

| Test | Method | Result |

| Isotopic Purity | LC-MS | 99.5% Deuterium (B1214612) Incorporation |

| Isotopic Distribution | LC-MS | d8: 99.5%, d7: 0.4%, d0-d6: <0.1% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical substances by separating the main compound from any potential impurities.[1][2][3][4][5]

-

Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

-

Column : Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase :

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile (B52724)

-

-

Gradient :

Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection Wavelength : 254 nm

-

Injection Volume : 5 µL

-

Sample Preparation : The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6][7][8][9][10][11]

-

Instrumentation : Bruker Avance III 500 MHz NMR spectrometer.

-

Internal Standard : Maleic Anhydride (Certified Reference Material).

-

Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6).

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

-

Dissolve the mixture in 0.75 mL of DMSO-d6.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Relaxation Delay (d1) : 30 s

-

Acquisition Time : 4 s

-

-

Data Processing :

-

Apply a 0.3 Hz line broadening exponential window function.

-

Perform manual phasing and baseline correction.

-

Integrate a well-resolved, non-overlapping peak of the analyte and a distinct peak of the internal standard.

-

The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is employed to determine the isotopic purity by measuring the relative abundance of different isotopologues of the molecule.[12][13][14][15][16]

-

Instrumentation : Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.

-

Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase :

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient : A fast gradient from 5% to 95% B over 5 minutes.

-

Flow Rate : 0.5 mL/min

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Data Acquisition : Full scan mode from m/z 100 to 500.

-

Data Analysis : The isotopic distribution is determined by extracting the ion chromatograms for the expected mass-to-charge ratios of the d0 to d8 species and calculating their relative peak areas.

Visualizations

Quality Control and Certification Workflow

The following diagram illustrates the general workflow for the quality control and certification of a chemical standard like this compound.

Caption: Quality control workflow for this compound.

Pirenzepine Signaling Pathway

This compound is a metabolite of Pirenzepine. Understanding the parent drug's mechanism of action is crucial for researchers. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.

Caption: Simplified signaling pathway of Pirenzepine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. veeprho.com [veeprho.com]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. emerypharma.com [emerypharma.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

Pirenzepine Metabolism to N-Desmethyl Pirenzepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic receptor antagonist, historically used in the treatment of peptic ulcers. Its pharmacological activity is primarily attributed to the parent compound. However, like most xenobiotics, pirenzepine is subject to metabolic processes in the body. One of the potential metabolic pathways is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl pirenzepine. This guide provides a comprehensive overview of the current understanding of this metabolic conversion, including available data, proposed enzymatic pathways, and detailed experimental protocols for its investigation. It is important to note that while the existence of N-desmethyl pirenzepine as a metabolite is acknowledged, literature describing its quantitative formation and the specific enzymes involved is limited, indicating a need for further research.

Quantitative Data on Pirenzepine and N-Desmethyl Pirenzepine

Publicly available quantitative data on the metabolic conversion of pirenzepine to N-desmethyl pirenzepine is scarce. General pharmacokinetic studies have often concluded that pirenzepine undergoes only minimal metabolism. The following tables summarize the known pharmacokinetic parameters of the parent drug, pirenzepine.

| Parameter | Value | Species | Reference |

| Bioavailability | ~20-30% | Human | [Not Available] |

| Protein Binding | ~12% | Human | [Not Available] |

| Elimination Half-life | ~12 hours | Human | [Not Available] |

| Excretion | ~10% unchanged in urine, rest in feces | Human | [Not Available] |

Table 1: Pharmacokinetic Properties of Pirenzepine in Humans

| Analyte | Matrix | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Pirenzepine | Plasma | 50 mg single oral dose | 57.2 ± 31.8 (gastric ulcer patients) | 2 | 844 ± 319 (gastric ulcer patients) | [Not Available] |

| Pirenzepine | Plasma | 50 mg single oral dose | 48.0 ± 18.0 (duodenal ulcer patients) | 2 | 663 ± 151 (duodenal ulcer patients) | [Not Available] |

Table 2: Pharmacokinetic Parameters of Pirenzepine in Ulcer Patients

Note: There is a notable absence of quantitative data for N-desmethyl pirenzepine in published literature.

Proposed Metabolic Pathway

The primary proposed metabolic pathway for the formation of N-desmethyl pirenzepine is through oxidative N-demethylation. This reaction is commonly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. Additionally, flavin-containing monooxygenases (FMOs) are also known to be involved in the metabolism of nitrogen-containing compounds and could potentially contribute to this biotransformation.

Role of Cytochrome P450 Enzymes

While direct evidence for CYP-mediated N-demethylation of pirenzepine is lacking, studies on other drugs containing a piperazine moiety suggest the involvement of several CYP isoforms, most notably CYP3A4, CYP2D6, and CYP1A2. However, one study reported a lack of detectable binding of pirenzepine to human liver microsomes, which challenges the role of CYPs in its metabolism. This discrepancy highlights the need for more sensitive and specific experimental investigations.

Potential Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are another class of enzymes capable of oxidizing soft nucleophiles, including the nitrogen atoms in a piperazine ring. Given the inconclusive evidence for CYP involvement, the role of FMOs in pirenzepine metabolism warrants investigation.

Experimental Protocols

To elucidate the metabolic pathway of pirenzepine to N-desmethyl pirenzepine, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to identify the enzymes involved and quantify the extent of this metabolic conversion.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine if pirenzepine is metabolized to N-desmethyl pirenzepine by human liver microsomal enzymes and to identify the specific CYP isoforms involved.

Methodology:

-

Incubation:

-

Prepare incubation mixtures containing:

-

Human liver microsomes (0.2-0.5 mg/mL protein)

-

Pirenzepine (at a range of concentrations, e.g., 1-100 µM)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in phosphate (B84403) buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

CYP Isoform Identification (Inhibition Studies):

-

Perform incubations as described above in the presence of specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2).

-

Compare the formation of N-desmethyl pirenzepine in the presence and absence of each inhibitor.

-

-

CYP Isoform Identification (Recombinant Enzymes):

-

Incubate pirenzepine with commercially available recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP1A2) and an NADPH-generating system.

-

Measure the formation of N-desmethyl pirenzepine.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method for the simultaneous quantification of pirenzepine and N-desmethyl pirenzepine.

-

Development of a Quantitative LC-MS/MS Method

Objective: To develop and validate a sensitive and specific bioanalytical method for the simultaneous quantification of pirenzepine and N-desmethyl pirenzepine in biological matrices (plasma, urine, and microsomal incubates).

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Pirenzepine: Monitor a specific precursor-to-product ion transition (e.g., m/z 352.2 -> 113.1).

-

N-Desmethyl Pirenzepine: Monitor a specific precursor-to-product ion transition (e.g., m/z 338.2 -> 99.1).

-

Internal Standard: A stable isotope-labeled analog of pirenzepine or a structurally similar compound.

-

-

-

Sample Preparation:

-

Plasma/Microsomal Incubates: Protein precipitation with acetonitrile followed by centrifugation.

-

Urine: Dilution with mobile phase A.

-

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the plasma and urine pharmacokinetic profiles of pirenzepine and N-desmethyl pirenzepine in healthy human volunteers after oral administration.

Methodology:

-

Study Design: An open-label, single-dose study in a cohort of healthy volunteers.

-

Dosing: Administer a single oral dose of pirenzepine (e.g., 50 mg).

-

Sample Collection:

-

Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Process blood to obtain plasma.

-

Collect urine over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose).

-

-

Sample Analysis: Analyze plasma and urine samples for pirenzepine and N-desmethyl pirenzepine concentrations using the validated LC-MS/MS method described in section 3.2.

-

Pharmacokinetic Analysis: Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Ae) for both pirenzepine and N-desmethyl pirenzepine using non-compartmental analysis.

Conclusion and Future Directions

The metabolism of pirenzepine to its N-desmethyl derivative is a plausible but poorly characterized pathway. The prevailing evidence suggests that pirenzepine undergoes limited metabolism in humans. However, the definitive identification and quantification of N-desmethyl pirenzepine in vivo, along with the elucidation of the specific enzymes responsible for its formation, require further investigation using modern, highly sensitive analytical techniques. The experimental protocols outlined in this guide provide a framework for researchers to address these knowledge gaps. Future studies should focus on conducting well-designed in vitro and in vivo experiments to definitively establish the metabolic fate of pirenzepine and the clinical relevance, if any, of its N-desmethyl metabolite. Such studies will contribute to a more complete understanding of the pharmacology of pirenzepine and may inform the development of future drugs with similar chemical scaffolds.

Methodological & Application

Application Notes and Protocols for the Use of N-Desmethyl Pirenzepine-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS).[1] N-Desmethyl Pirenzepine-d8 is a deuterium-labeled analog of N-desmethyl pirenzepine (B46924), a metabolite of the M1 muscarinic receptor antagonist, pirenzepine. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization, thus leading to robust and reliable quantification.[2]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in the quantitative analysis of pirenzepine and its metabolites in biological matrices. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the successful implementation of this internal standard in their analytical workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one |

| CAS Number | 1189860-05-6 |

| Molecular Formula | C₁₈H₁₁D₈N₅O₂ |

| Molecular Weight | 345.43 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Isotopic Purity | ≥99% atom % D |

Principle of Use as an Internal Standard

A suitable internal standard is a compound that is added at a known and constant concentration to all calibration standards, quality control samples (QCs), and study samples during sample processing.[4] The use of a stable isotope-labeled internal standard like this compound is highly recommended in LC-MS based methods.[4] Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery, chromatographic retention, and ionization response.[4] By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be normalized, leading to improved accuracy and precision of the quantitative results.[1]

Experimental Protocols

Bioanalytical Method for Pirenzepine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of pirenzepine in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

-

Pirenzepine dihydrochloride (B599025) reference standard

-

This compound (Internal Standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Di-isopropyl ether (HPLC grade)

1.2. Stock and Working Solutions

-

Pirenzepine Stock Solution (1 mg/mL): Accurately weigh and dissolve pirenzepine dihydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Pirenzepine Working Solutions: Prepare serial dilutions of the pirenzepine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

1.3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 50 µL of 1 M ammonium hydroxide to basify the plasma and vortex.

-

Add 1 mL of di-isopropyl ether, cap the tubes, and vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Pirenzepine 352.2 113.1 | this compound (IS) | 346.2 | 113.1 |

1.5. Method Validation

The bioanalytical method should be fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables present representative data for a bioanalytical method validation for pirenzepine using this compound as an internal standard. The acceptance criteria are based on the ICH M10 guideline.[5][6]

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |

| 1.0 (LLOQ) | 98.5 | 6.2 |

| 2.5 | 101.2 | 4.8 |

| 10.0 | 100.5 | 3.5 |

| 25.0 | 99.8 | 2.9 |

| 50.0 | 100.1 | 2.5 |

| 80.0 | 100.3 | 2.1 |

| 100.0 (ULOQ) | 99.6 | 3.3 |

Acceptance Criteria: For at least 75% of calibration standards, accuracy should be within ±15% of the nominal concentration (±20% at LLOQ).

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |

| Accuracy (%) | Precision (%CV) | ||

| LQC | 3.0 | 102.1 | 5.5 |

| MQC | 40.0 | 99.5 | 3.8 |

| HQC | 75.0 | 100.8 | 2.7 |

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%.

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |

| LQC | 85.2 | 86.1 | 0.99 |

| HQC | 87.5 | 88.0 | 1.01 |

Acceptance Criteria: The CV of the matrix factor across different lots of matrix should be ≤15%.

Visualizations

Pirenzepine Signaling Pathway

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pirenzepine blocks this pathway by preventing acetylcholine from binding to the M1 receptor.

Caption: Pirenzepine antagonism of the M1 muscarinic receptor signaling pathway.

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard.

Caption: General experimental workflow for bioanalysis using an internal standard.

Logical Relationship for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is based on its ability to provide the most accurate and reliable data in quantitative bioanalysis.

Caption: Decision tree for the selection of an internal standard.

References

Application Notes and Protocols for the LC-MS/MS Analysis of N-Desmethyl Pirenzepine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used for the treatment of peptic ulcers. The monitoring of its metabolites, such as N-Desmethyl Pirenzepine, is crucial for comprehensive pharmacokinetic and metabolism studies. N-Desmethyl Pirenzepine-d8 is the deuterium-labeled analog of N-Desmethyl Pirenzepine and serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use enhances the accuracy and precision of the analytical method by compensating for variations during sample preparation and instrumental analysis.[1][2] This document provides a detailed protocol for the quantification of N-Desmethyl Pirenzepine in biological matrices using this compound as an internal standard.

Signaling Pathway of Pirenzepine

Pirenzepine primarily acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is involved in various signaling cascades. The diagram below illustrates a simplified representation of the M1 receptor signaling pathway and the inhibitory action of Pirenzepine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for Pirenzepine in human plasma.[3]

-

To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a known amount of this compound working solution (internal standard).

-

Alkalinize the plasma sample by adding a suitable volume of a basic solution (e.g., 1M Sodium Hydroxide).

-

Add 5.0 mL of an appropriate organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

The following parameters are suggested based on typical methods for the analysis of Pirenzepine and its metabolites. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of analyte and internal standard |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Table 1: Proposed MRM Transitions

Note: The exact product ions need to be confirmed by direct infusion of the analytical standards. The proposed transitions are based on the known fragmentation of Pirenzepine (m/z 352 -> 113) and the molecular weights of N-Desmethyl Pirenzepine and its d8-labeled internal standard.[3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Desmethyl Pirenzepine | 338.2 | 113.1 |

| This compound (IS) | 346.2 | 121.1 |

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of N-Desmethyl Pirenzepine.

Data Presentation

The following tables provide an example of how to present quantitative data from a bioanalytical method validation for N-Desmethyl Pirenzepine. The data presented here is representative and based on typical performance for similar assays.

Table 2: Calibration Curve for N-Desmethyl Pirenzepine in Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 2.5 | 2.55 | 102.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 99.5 | 99.5 |

| Linear Range | 1.0 - 100.0 ng/mL | |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Precision and Accuracy for N-Desmethyl Pirenzepine in Plasma

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low QC | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Mid QC | 40.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High QC | 80.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Conclusion